N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, an oxane ring, and an indazole moiety, making it a subject of interest for various biochemical and pharmacological studies.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-3-4-15-14(10-13)11-20-22-15)21-16-2-1-9-24-17(16)12-5-7-19-8-6-12/h3-8,10-11,16-17H,1-2,9H2,(H,20,22)(H,21,23)/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENIAHYYHSUHEE-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC4=C(C=C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC4=C(C=C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and a dehydrating agent.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.
Indazole Formation: The indazole moiety is often synthesized through a condensation reaction involving hydrazine and a suitable ketone or aldehyde.
Amide Bond Formation: The final step involves coupling the oxane-pyridine intermediate with the indazole carboxylic acid using a coupling reagent like carbodiimide.
Industrial Production Methods
In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high conversion rates.
Catalysts and Reagents: Using efficient catalysts and high-purity reagents to facilitate the reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or indazole derivatives.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and biological activity.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: can be compared with other similar compounds, such as:
- N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
- 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of This compound lies in its specific combination of the pyridine, oxane, and indazole rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
